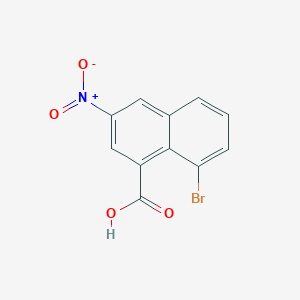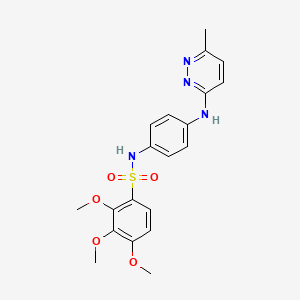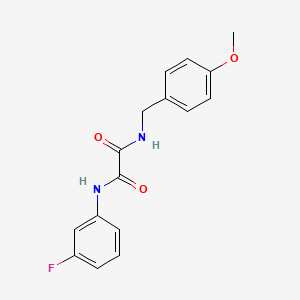
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide is an organic compound characterized by the presence of a fluorophenyl group and a methoxybenzyl group attached to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: 3-fluoroaniline is reacted with ethanediamine under controlled conditions to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles.
科学的研究の応用
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-N’-(4-methoxybenzyl)ethanediamide
- N-(3-fluorophenyl)-N’-(4-methylbenzyl)ethanediamide
- N-(3-fluorophenyl)-N’-(4-methoxyphenyl)ethanediamide
Uniqueness
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide is unique due to the presence of both the fluorophenyl and methoxybenzyl groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to similar compounds.
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMBQGPCACYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)
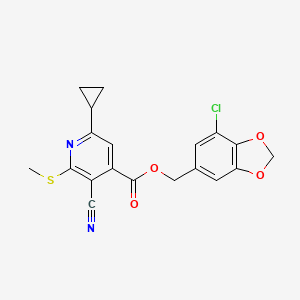
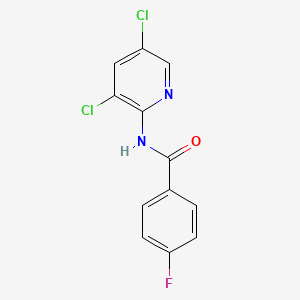
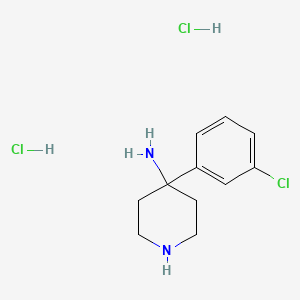
![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2949128.png)
![3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2949132.png)
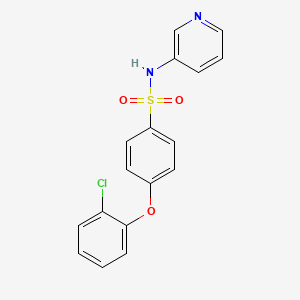
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)

